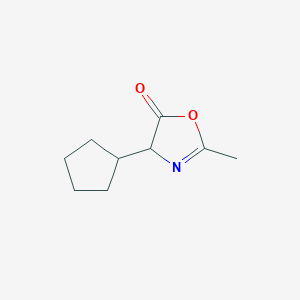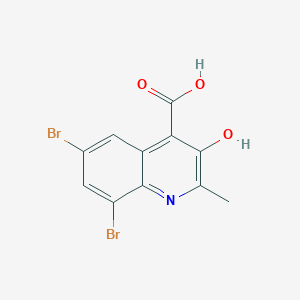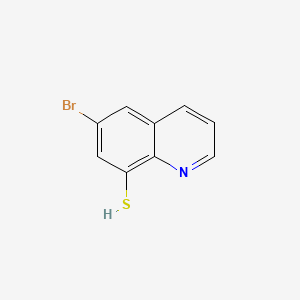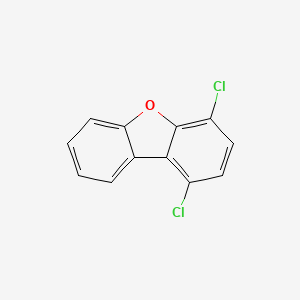
1,4-Dichlorodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds characterized by the presence of chlorine atoms attached to the dibenzofuran structure . These compounds are known for their persistence in the environment and potential toxicological effects . This compound, specifically, has two chlorine atoms positioned at the 1 and 4 locations on the dibenzofuran ring .
Vorbereitungsmethoden
The synthesis of 1,4-Dichlorodibenzofuran typically involves the chlorination of dibenzofuran. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst or through the use of chlorinating agents such as sulfuryl chloride . Industrial production often involves the pyrolysis or incineration of chlorine-containing organic materials, which can lead to the formation of polychlorinated dibenzofurans as by-products .
Analyse Chemischer Reaktionen
1,4-Dichlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated dibenzofuran derivatives.
Reduction: This can result in the removal of chlorine atoms, yielding less chlorinated or dechlorinated products.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Dichlorodibenzofuran has several applications in scientific research:
Environmental Chemistry: It is studied for its persistence and behavior in the environment, particularly in relation to pollution and remediation efforts.
Toxicology: Research focuses on its toxicological effects, including its potential as a carcinogen and its impact on human health.
Biodegradation Studies: It is used to study the microbial degradation pathways of chlorinated organic compounds.
Wirkmechanismus
The mechanism of action of 1,4-Dichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of genes involved in xenobiotic metabolism . This interaction can lead to various toxicological effects, including disruption of endocrine functions and promotion of carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
1,4-Dichlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which include compounds with varying numbers and positions of chlorine atoms. Similar compounds include:
- 1,2-Dichlorodibenzofuran
- 1,3-Dichlorodibenzofuran
- 1,6-Dichlorodibenzofuran
- 1,7-Dichlorodibenzofuran
- 1,8-Dichlorodibenzofuran
Compared to these compounds, this compound is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological profile .
Eigenschaften
CAS-Nummer |
94538-01-9 |
|---|---|
Molekularformel |
C12H6Cl2O |
Molekulargewicht |
237.08 g/mol |
IUPAC-Name |
1,4-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H |
InChI-Schlüssel |
VHQCMZLPHWGUDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(4-Ethoxy-3,5-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12879310.png)
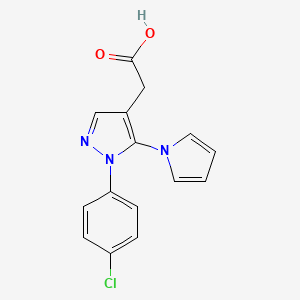

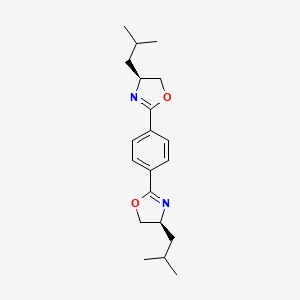
![N-(4-Aminobutyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12879329.png)
![2-(4-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12879331.png)

![3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12879336.png)
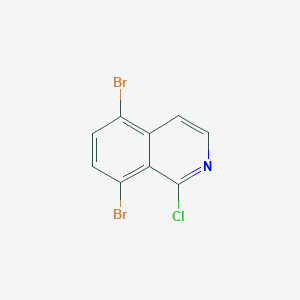

![4-Ethoxybenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12879344.png)
